molecular formula C15H22BrNO3 B7988086 Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate

Cat. No.: B7988086
M. Wt: 344.24 g/mol
InChI Key: ZRFWWNXCGHWOTD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-12(10-18)8-11-4-6-13(16)7-5-11/h4-7,12,18H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFWWNXCGHWOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl bromide and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions, making it valuable for synthesizing more complex molecules. The presence of both a carbamate and hydroxypropyl group enhances its reactivity and application in creating derivatives with tailored properties.

Comparison with Similar Compounds

Compound NameFunctional GroupsUnique Features
This compoundCarbamate, HydroxypropylDual functionality enhances reactivity
Tert-butyl (3-hydroxypropyl)carbamateCarbamate, HydroxypropylLacks bromobenzyl moiety
Tert-butyl benzylcarbamateCarbamate, BenzylLacks hydroxypropyl moiety

Biological Research

Enzyme Interaction Studies

  • This compound is utilized in biological research to study enzyme interactions and metabolic pathways. The carbamate moiety is particularly interesting for investigating enzyme inhibition and activation mechanisms. Its ability to form covalent bonds with active sites of enzymes can lead to significant insights into enzymatic activity modulation.

Potential Therapeutic Applications

  • In medicinal chemistry, this compound is explored as a lead compound for developing drugs targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or modulators that can effectively alter biological processes .

Industrial Applications

Polymer Production

  • The compound's functional groups facilitate cross-linking reactions essential for producing durable materials. This makes it a candidate for applications in the polymer industry, where robust materials are required.

Case Studies

  • Enzyme Inhibition Research
    • A study investigated the inhibitory effects of similar carbamates on specific enzymes involved in metabolic pathways. The results indicated that modifications to the carbamate structure could significantly enhance inhibitory potency and selectivity against target enzymes .
  • Drug Development
    • Research on hybrid compounds incorporating this compound has shown promise in treating bacterial infections through dual-action mechanisms. These compounds demonstrated improved efficacy compared to traditional antibiotics, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1416439-93-4
  • Molecular Formula: C₁₅H₂₂BrNO₃
  • Molecular Weight : 344.24 g/mol
  • Structure : Features a tert-butyl carbamate group attached to a 3-hydroxypropyl chain, which is further substituted with a 4-bromobenzyl moiety .

Synthetic Relevance :
This compound is a carbamate derivative with a brominated aromatic ring, making it a versatile intermediate in pharmaceutical synthesis. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl groups .

Physical Properties: Limited data are available for this compound. Key gaps include melting point, solubility, and stability under various conditions.

Table 1: Structural and Physical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate 4-Bromobenzyl, hydroxypropyl 344.24 N/A Bromine enables cross-coupling; potential for pharmaceutical derivatization .
tert-Butyl (4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (18f) Thiopyran ring, hydroxypropyl N/A 147–148 Sulfur-containing ring enhances lipophilicity; high thermal stability .
tert-Butyl (3-(3-hydroxypropyl)tetrahydrothiophen-3-yl)carbamate (18k) Tetrahydrothiophen ring, hydroxypropyl N/A 101–102 Sulfur atom increases metabolic stability compared to oxygen analogs .
tert-Butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate Chloro, benzyloxy 405.92 N/A Chlorine substituent improves electrophilicity; high boiling point (578.65°C) .
tert-Butyl (3-chloro-2-hydroxypropyl)carbamate Chloro, hydroxypropyl N/A N/A Key intermediate in Rivaroxaban synthesis; mild deprotection conditions .
Key Differences and Research Findings

Substituent Effects :

  • Bromine vs. Chlorine : The bromine atom in the target compound offers superior reactivity in cross-coupling reactions compared to chlorine analogs (e.g., tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate), which are more electrophilic but less versatile in metal-catalyzed reactions .
  • Sulfur vs. Oxygen : Thiopyran and tetrahydrothiophen derivatives (e.g., compounds 18f and 18k) exhibit higher lipophilicity and metabolic stability due to sulfur’s polarizability and resistance to oxidation, unlike the oxygen-based hydroxypropyl group in the target compound .

Synthetic Applications: The target compound’s brominated benzyl group facilitates Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs like tert-butyl (3-chloro-2-hydroxypropyl)carbamate . Thiopyran-containing carbamates (e.g., 18f) require specialized sulfur-handling protocols, whereas the target compound’s synthesis aligns with standard carbamate formation methods (e.g., hydrazine-mediated deprotection) .

Biological Relevance :

  • While the target compound lacks direct biological data, structurally related carbamates with heterocycles (e.g., pyridin-3-yl or benzo[b]thiophen-3-yl groups) show enhanced binding to enzymes like glutathione S-transferases, suggesting that bromine’s steric bulk may influence similar interactions .

Physical Properties :

  • The target compound’s lack of reported melting point contrasts with well-characterized analogs like 18f (147–148°C) and 18k (101–102°C), highlighting a need for further physicochemical profiling .

Biological Activity

Tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{16}H_{22}BrN_{1}O_{2}
  • Molecular Weight : 344.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure suggests potential interactions with proteins involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The carbamate moiety may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The bromobenzyl group may enhance binding affinity to specific receptors, potentially influencing cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several significant biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown improved efficacy compared to standard chemotherapeutic agents in inhibiting the growth of breast and lung cancer cells.
    • A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokines in cellular models. This effect may be mediated through the inhibition of NF-κB signaling pathways, which are crucial in inflammation and cancer progression.
  • Neuroprotective Potential :
    • Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid-beta aggregation has been noted, which is a hallmark of Alzheimer’s pathology .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
FaDu (Hypopharyngeal)15Bleomycin25
MCF-7 (Breast)20Doxorubicin30
A549 (Lung)18Cisplatin28

Case Study 2: Anti-inflammatory Action

In a model of lipopolysaccharide-induced inflammation, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control00
Compound Treatment7565

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl (2-(4-bromobenzyl)-3-hydroxypropyl)carbamate?

Methodological Answer: The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves:

Step 1: Reacting 4-bromobenzyl alcohol with epichlorohydrin to form an epoxide intermediate.

Step 2: Opening the epoxide with an amine (e.g., tert-butyl carbamate) under basic conditions to yield the hydroxypropyl backbone.

Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key Considerations:

  • Stereochemistry: Asymmetric Mannich reactions or chiral catalysts (e.g., organocatalysts) may enhance enantioselectivity in prochiral intermediates .
  • Building Blocks: Enamine Ltd. lists tert-butyl N-[1-(4-bromophenyl)-3-hydroxypropyl]carbamate as a commercially available intermediate for further functionalization .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Use a combination of techniques:

  • HPLC: Purity assessment using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; UV detection at 254 nm).
  • NMR: 1H NMR (CDCl₃) should show characteristic peaks:
    • δ 1.42 ppm (s, 9H, tert-butyl).
    • δ 4.75 ppm (br s, 1H, hydroxyl).
    • δ 7.25–7.45 ppm (m, 4H, aromatic protons) .
  • Mass Spectrometry: ESI-MS ([M+H]+ expected at ~356.2 Da) .

Q. What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage: Protect from light at 2–8°C in airtight containers. Avoid prolonged exposure to moisture .
  • Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

Methodological Answer:

  • Catalytic Asymmetric Methods: Use chiral Brønsted acids (e.g., phosphoric acids) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity in the hydroxypropyl moiety .
  • Solvent Screening: Polar aprotic solvents (e.g., THF, DMF) improve reaction rates, while toluene enhances stereochemical outcomes in Mannich-type reactions .
  • Monitoring: Track enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. SHELX software (SHELXL-2019) refines hydrogen-bonding networks and confirms spatial arrangements .
  • Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C in CD₂Cl₂ .
  • DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian 16 .

Q. What strategies evaluate the compound’s potential in drug discovery pipelines?

Methodological Answer:

  • SAR Studies: Modify the 4-bromobenzyl group to assess bioactivity (e.g., replace bromine with other halogens or electron-withdrawing groups) .
  • In Vitro Assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Metabolic Stability: Test microsomal stability (human liver microsomes, NADPH regeneration system) to predict pharmacokinetics .

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